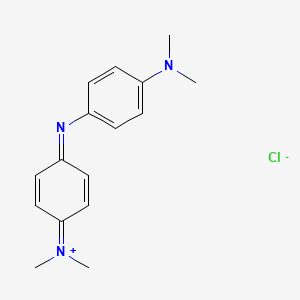

Bindschedler's green

Description

The exact mass of the compound (4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNALXNJOCZGMK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963288 |

Source

|

| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-05-9 |

Source

|

| Record name | Bindschedler's green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4486-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bindschedler's green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindschedler's green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bindschedler's green chemical properties and structure

An In-Depth Technical Guide to Bindschedler's Green: Structure, Properties, and Advanced Applications

Abstract

This compound is a fascinating and historically significant indamine dye, recognized for its intense green color and potent redox-active properties. This technical guide provides a comprehensive exploration of its core chemical and physical characteristics, from its molecular structure and synthesis to its intricate redox mechanism. We delve into its spectroscopic signature, stability profile, and practical applications as a sensitive redox indicator in analytical chemistry. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of this compound in their work, offering both foundational knowledge and field-proven insights into its application.

Introduction: The Chemistry and Significance of this compound

This compound is an organic compound belonging to the indamine class of dyes. It is most notable for its function as a redox indicator, a substance that undergoes a distinct and reversible color change at a specific electrode potential.[1] Historically, it was synthesized through the oxidative coupling of N,N-dimethyl-p-phenylenediamine and N,N-dimethylaniline.[2] The molecule exists in two primary forms: a colorless, reduced "leuco" base and an intensely colored, oxidized cationic form.[1][2] This reversible transformation is the cornerstone of its utility in various analytical and industrial processes, including colorimetric assays and as an intermediate in the synthesis of more complex dyes like methylene blue.[1][3]

Molecular Structure and Synthesis

The functionality of this compound is intrinsically linked to its molecular architecture. Understanding the structure of both its reduced and oxidized forms is critical to appreciating its chemical behavior.

The Leuco and Oxidized Forms

The colorless precursor is This compound leuco base , chemically named N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine.[4] This reduced form is a complex aromatic amine. Upon oxidation, it loses two electrons and a proton to form the vibrant green, cationic species. This oxidized form possesses a quinonediimine structure, which features an extended conjugated system of double bonds across the molecule. This extensive conjugation is responsible for its ability to absorb light in the visible spectrum, specifically in the near-infrared region, giving rise to its characteristic deep green color.[2][5]

Diagram: Redox Transformation of this compound

Caption: Reversible oxidation of the colorless leuco base to the conjugated, green cationic form.

Synthesis Pathway: Oxidative Coupling

The classical synthesis of this compound involves the oxidative coupling of anilines.[6][7] A common laboratory-scale synthesis proceeds via the reaction of N,N-dimethylaniline with a suitable oxidant in the presence of a second aromatic amine. A general mechanism involves the nucleophilic attack of an aniline derivative onto a partially protonated amine group of another, facilitated by an oxidant like potassium dichromate in an acidic medium.[7]

Another established route involves the condensation of benzaldehyde with N,N-dimethylaniline to produce the leuco base of a related dye, malachite green, which can then be oxidized.[8] This highlights a general principle: the formation of a triphenylmethane or diphenylamine backbone followed by oxidation to create the conjugated, colored dye.

Physicochemical and Redox Properties

The utility of this compound in research and development hinges on its distinct physicochemical properties, summarized in the table below.

Table 1: Core Properties of this compound and its Leuco Base

| Property | This compound (Oxidized Form) | This compound Leuco Base | Reference(s) |

| Chemical Name | N-[4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine | [4] |

| Molecular Formula | C₁₆H₂₀N₃⁺ (Cation) | C₁₆H₂₁N₃ | [1] |

| Molecular Weight | 254.36 g/mol (Cation) | 255.37 g/mol | [1] |

| Appearance | Deep green solid/solution | White to gray/reddish crystalline powder | [1][2] |

| Melting Point | Not applicable (salt) | 119 - 123 °C | [1][9] |

| Key Spectroscopic Data | λmax ≈ 725 nm (in water) | N/A (colorless) | [2] |

| Molar Extinction Coeff. (ε) | ~100,000 L mol⁻¹ cm⁻¹ | N/A | [2] |

Redox Behavior and Standard Potential

This compound is a classic example of an organic redox system.[2] The transition between the leuco and colored forms is a reversible two-electron process. As a redox indicator, its color change occurs over a specific range of solution potential.[10][11]

From an experimental standpoint, the E° value could be determined empirically. This is typically achieved through potentiometric titration or cyclic voltammetry, where the potential of a solution containing the indicator is measured against a standard reference electrode (like SHE or Ag/AgCl) as it is titrated with a strong oxidizing or reducing agent.[8] The midpoint of the potential change corresponds to the formal potential of the indicator under the specific experimental conditions (e.g., pH, solvent).[10]

Stability and Degradation Pathways

A crucial consideration for any application is the stability of the compound. The indamine dye system, while brilliantly colored, is known for its hydrolytic instability under both acidic and alkaline conditions.[2]

-

Acidic Hydrolysis : In the presence of acid, this compound degrades relatively easily. The primary degradation products are p-benzoquinone and N,N-dimethylaniline.[2] This pathway represents a significant limitation for its use in strongly acidic environments.

-

Alkaline Hydrolysis : Under alkaline conditions, the molecule undergoes a successive loss of its dimethylamine groups. It first converts to the dye Phenol Blue and subsequently to an indophenol.[2]

Solutions of the dye are also sensitive to the choice of solvent. For instance, solutions in dichloromethane can degrade within hours, likely due to trace acidic impurities, while methanolic solutions are comparatively more stable.[2] The solid, oxidized form is best stored under refrigeration to prevent degradation into brown, undefined products.[2] The leuco base is sensitive to air and light and should be stored under an inert atmosphere.[9]

Diagram: Degradation Pathways of this compound

Caption: Major hydrolytic degradation pathways for this compound in acidic and alkaline media.

Applications in Analytical Chemistry

The intense color and redox activity of this compound make it a valuable reagent in analytical chemistry, particularly in colorimetric and titrimetric methods.

This compound and Green Analytical Chemistry (GAC)

The principles of Green Analytical Chemistry (GAC) advocate for the development of analytical methods that are safer, generate less waste, and are more energy-efficient.[6][13][14] The use of this compound can align with GAC principles in several ways:

-

Miniaturization and High Sensitivity : The high molar extinction coefficient of the dye means that only a very small amount is needed to produce a strong, measurable color.[2] This allows for the development of microscale and high-throughput assays, which drastically reduce the consumption of reagents and solvents, and minimize waste generation.[15]

-

Enzymatic Assays : this compound and its analogs can be used in assays coupled to oxidoreductase enzymes.[16] Enzymes are considered green catalysts as they are biodegradable, operate under mild conditions (neutral pH, ambient temperature), and are highly specific, reducing the need for harsh chemical reagents.[16][17]

-

Replacement of Hazardous Reagents : In specific applications, colorimetric methods using reagents like this compound can replace older methods that required toxic heavy metals or large volumes of hazardous organic solvents.[9]

Experimental Protocol: Spectrophotometric Determination of Sulfite

This protocol provides a representative example of how this compound can be used for the quantitative determination of a reducing analyte, such as sulfite, in an aqueous sample. The method is based on the reduction (and color fading) of the dye by the analyte. While this specific protocol is adapted from methods using similar dyes like malachite green, it illustrates the core principles of application.[2]

I. Reagents and Equipment

-

This compound Stock Solution (e.g., 100 mg/L in deionized water)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Sulfite Standard Solutions (prepared fresh from sodium sulfite)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

II. Methodology

-

Preparation of Calibration Curve: a. Prepare a series of sulfite standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting a stock sulfite solution with deionized water. b. Pipette 5.0 mL of each standard into a separate 25 mL volumetric flask. c. Add 10.0 mL of the phosphate buffer to each flask. d. Add 2.0 mL of the this compound stock solution to each flask. e. Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.

-

Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at the λmax of this compound (~725 nm). b. Zero the instrument using the "0 mg/L sulfite" standard as the blank. c. Measure the absorbance of each of the remaining standards. d. Plot a calibration curve of Absorbance vs. Sulfite Concentration.

-

Sample Analysis: a. Prepare the unknown sample using the same procedure as the standards (steps 1b-1e). b. Measure the absorbance of the sample solution. c. Determine the concentration of sulfite in the sample by interpolating its absorbance on the calibration curve.

III. Causality and Self-Validation

-

Why Phosphate Buffer? The reaction rate and the stability of the dye are pH-dependent. A buffer is essential to ensure consistent and reproducible reaction conditions for both standards and samples.[2]

-

Why a Calibration Curve? The relationship between absorbance and concentration is defined by the Beer-Lambert Law. A calibration curve validates this linear relationship within the desired concentration range and accounts for any matrix effects or non-idealities in the system.

-

Why a Fresh Sulfite Standard? Sulfite solutions are prone to oxidation by atmospheric oxygen. Fresh standards are critical for accuracy.

Conclusion

This compound remains a compound of significant interest due to its potent chromophoric and redox properties. While its application requires careful consideration of its stability, particularly its sensitivity to pH and solvent choice, its utility as a highly sensitive indicator is well-established. Its high extinction coefficient makes it an excellent candidate for modern analytical methods that align with the principles of Green Analytical Chemistry, promoting miniaturization and reduced reagent consumption. This guide has provided the structural, chemical, and practical foundation for professionals to understand and effectively apply this compound in their scientific endeavors.

References

-

Raslan, M. A., et al. (1999). Light absorption and stability properties of some near-IR indamine dyes related to this compound. Dyes and Pigments, 42(1), 29-34. [Link]

- Al-Sabti, R. S. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2).

- Abdullah, K. A. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N, N-dimethyl aniline. Arabian Journal of Chemistry.

- Horner, L., & Schwenk, E. (1950). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Research, 28b(10), 633-644.

- Mishra, S. K., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4157-4164.

-

ChemWhat. (n.d.). This compound Leuco Base CAS#: 637-31-0. Retrieved January 21, 2026, from [Link]

- Google Patents. (2020). WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds.

-

Harvey, D. (2013). Selecting an Indicator for a Redox Titration. Chemistry LibreTexts. [Link]

-

Harvey, D. (2020). 9.4: Redox Titrations. Chemistry LibreTexts. [Link]

-

Food Science. (n.d.). Spectrophotometric Determination of Food Sulfite with Malachite Green. Retrieved January 21, 2026, from [Link]

-

Koel, M. (2007). Application of the principles of Green Chemistry in Analytical Chemistry. Pure and Applied Chemistry, 79(11), 1935-1942. [Link]

-

Carolina Biological Supply Company. (2022). Titrations: Techniques and Calculations. Retrieved January 21, 2026, from [Link]

-

International Science Community Association. (2020). Green chemistry aspects in Analytical Chemistry applications. Retrieved January 21, 2026, from [Link]

-

Kobayashi, S., Uyama, H., & Kimura, S. (2016). Enzymes as Green Catalysts for Precision Macromolecular Synthesis. Chemical Reviews, 116(4), 1954-2028. [Link]

-

PubChem. (n.d.). Leucomalachite green. Retrieved January 21, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). Appendix: Standard Reduction Potentials by Value. Retrieved January 21, 2026, from [Link]

-

Reymond, J. L., Fluxà, V. S., & Maillard, N. (2009). Enzyme assays. Chemical Communications, (1), 34-46. [Link]

-

Wikipedia. (n.d.). Crystal violet. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). Titration procedure (Step by step). Retrieved January 21, 2026, from [Link]

-

Gaki, E., et al. (2024). Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals. Molecules, 29(3), 698. [Link]

-

Turlejski, J., et al. (2005). Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design. Biochemical and Biophysical Research Communications, 329(1), 1-8. [Link]

-

National Center for Biotechnology Information. (2018). Malachite Green and Leucomalachite Green. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

California State University, Stanislaus. (n.d.). Standard Reduction Potentials of Half-Cells. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Standard Potentials. Retrieved January 21, 2026, from [Link]

-

YouTube. (2024). Back Titration Practicals, detailed Lab Experiment and Calculations (SHS CHEMISTRY). Retrieved January 21, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 21, 2026, from [Link]

Sources

- 1. oxavita.nl [oxavita.nl]

- 2. Spectrophotometric Determination of Food Sulfite with Malachite Green [spkx.net.cn]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. images.hach.com [images.hach.com]

- 5. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. knowledge.carolina.com [knowledge.carolina.com]

- 8. Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. gov.nl.ca [gov.nl.ca]

- 13. isca.me [isca.me]

- 14. m.youtube.com [m.youtube.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Enzymes as Green Catalysts for Precision Macromolecular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Bindschedler's Green: A Technical Guide to its Mechanism of Action as a Redox Indicator

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Bindschedler's green and its function as a redox indicator. This document delves into the core principles of its mechanism of action, supported by structural diagrams, and provides practical insights into its application in experimental settings.

Introduction: The Chemistry of a Chromatic Transition

This compound is an organic compound that belongs to the diphenylamine class of dyes. Its utility as a redox indicator stems from a distinct and reversible color change upon oxidation and reduction. The molecule exists in two primary forms: a reduced, colorless "leuco" form and an oxidized, intensely colored green form. This transition makes it a valuable tool for visually determining the endpoint of redox titrations and for quantitative colorimetric and enzymatic assays. The leuco base of this compound is chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, with the chemical formula C₁₆H₂₁N₃.[1][2]

The Core Mechanism: A Tale of Two Structures

The functionality of this compound as a redox indicator is intrinsically linked to a significant structural transformation that occurs during the transfer of electrons. This transformation is the key to its dramatic color change.

The Reduced State: The Colorless Leuco Form

In its reduced state, this compound exists as the leuco base. The central nitrogen atom in the diphenylamine structure results in a non-planar, twisted conformation. This three-dimensional structure disrupts the conjugation between the two phenyl rings. Without an extensive system of alternating double and single bonds (a chromophore), the molecule does not absorb light in the visible spectrum and thus appears colorless.

The Oxidized State: The Vibrant Green Cation

Upon oxidation, the leuco base loses electrons, leading to the formation of a planar, cationic species. This structural flattening allows for the delocalization of the positive charge across an extended π-electron system encompassing both aromatic rings and the central nitrogen atom. This extensive conjugation creates a chromophore that strongly absorbs light in the red region of the visible spectrum, resulting in the characteristic intense green color of the oxidized form.

The reversible redox reaction can be represented as follows:

Leuco-Bindschedler's Green (Colorless) ⇌ this compound Cation (Green) + ne⁻

Where 'n' represents the number of electrons transferred.

Quantitative Characteristics of this compound

For effective application, it is crucial to understand the quantitative parameters that govern the redox behavior of this compound.

Redox Potential

Spectrophotometric Properties

The distinct spectral properties of the oxidized and reduced forms of this compound allow for its use in quantitative spectrophotometric analysis. The leuco form does not absorb significantly in the visible range, while the oxidized green cation exhibits a strong absorption maximum. By analogy to similar triarylmethane dyes like malachite green, the oxidized form of this compound is expected to have a maximum absorbance (λmax) in the region of 600-650 nm. The leuco form of analogous compounds typically shows absorbance in the UV region, around 260-270 nm.

| Form | Appearance | λmax (estimated) | Molar Absorptivity (ε) |

| Reduced (Leuco) | Colorless | ~260-270 nm | Low in visible region |

| Oxidized (Cation) | Green | ~600-650 nm | High |

Note: The λmax and molar absorptivity are estimated based on analogous compounds. For high-accuracy quantitative assays, these parameters should be determined empirically under the specific experimental conditions.

Practical Applications and Experimental Protocols

This compound is a versatile indicator with applications in various redox-dependent assays.

Redox Titrations

This compound can be employed as an indicator in redox titrations where the endpoint potential aligns with its transition potential. The color change from colorless to green provides a clear visual endpoint.

Protocol: Preparation of this compound Indicator Solution (General Method)

-

Dissolution: Accurately weigh 0.1 g of this compound leuco base.

-

Solubilization: Dissolve the weighed powder in 100 mL of ethanol or a mixture of ethanol and water. Gentle warming may aid dissolution.

-

Storage: Store the indicator solution in a dark, well-sealed container to protect it from light and atmospheric oxygen, which can cause premature oxidation.

Enzymatic Assays: Determination of Peroxidase Activity

A significant application of this compound is in enzymatic assays, particularly for the determination of peroxidase activity and the quantification of hydrogen peroxide. Peroxidases catalyze the oxidation of a substrate by hydrogen peroxide. In this assay, the colorless leuco form of this compound acts as the chromogenic substrate.

Principle:

Peroxidase + H₂O₂ + Leuco-Bindschedler's Green (colorless) → Oxidized this compound (green) + H₂O

The rate of formation of the green color is directly proportional to the peroxidase activity.

Protocol: Spectrophotometric Assay of Peroxidase Activity

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a suitable concentration of phosphate buffer (e.g., 0.1 M, pH 7.0).

-

This compound Solution: Prepare a stock solution of this compound leuco base in an appropriate solvent (e.g., ethanol).

-

Hydrogen Peroxide Solution: Prepare a fresh solution of hydrogen peroxide (H₂O₂) of known concentration.

-

Enzyme Sample: Prepare dilutions of the peroxidase-containing sample in phosphate buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the phosphate buffer, this compound solution, and the enzyme sample.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Immediately start monitoring the increase in absorbance at the λmax of the oxidized this compound (e.g., 620 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

The enzyme activity can be calculated using the molar absorptivity of the oxidized this compound.

-

Conclusion: A Versatile Tool in Redox Chemistry

This compound, through its distinct and reversible color change, serves as a powerful visual and spectrophotometric tool for the study of redox reactions. Its mechanism, rooted in a profound structural rearrangement between its reduced leuco and oxidized cationic forms, provides a clear illustration of the relationship between molecular structure and color. The practical applications of this compound, particularly in enzymatic assays, underscore its continued relevance in modern analytical and biochemical research. For optimal results, a thorough understanding of its chemical properties and empirical validation of its performance under specific experimental conditions are paramount.

References

-

A. (n.d.). The Reaction between Peroxides and Leucomalachite Green - Catalyzed by Heme in the Presence of Organic Solvents. Acta Chemica Scandinavica. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound Leuco Base CAS#: 637-31-0. Retrieved from [Link]

-

University of Florida. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP0124287A2 - Method and test composition for determination of hydrogen peroxide.

-

Royal Society of Chemistry. (n.d.). {Supplementary Data}. Retrieved from [Link]

-

SciSpace. (n.d.). Colorimetric Determination of Hydrogen Peroxide. Retrieved from [Link]

-

MDPI. (n.d.). Novel Plant Peroxidase Investigation for Use in Various Biochemical and Practical Applications. Retrieved from [Link]

-

Oxavita. (n.d.). Investigating Mitochondrial Redox Potential with Redox-sensitive Green Fluorescent Protein Indicators*. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 6 (green), 7b (blue), 6 + excess TFA... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determination of Hydrogen Peroxide Concentration. Retrieved from [Link]

-

Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Standard Reduction Potential. Retrieved from [Link]

-

YouTube. (2013, August 24). How to assay the Peroxidase activity? Retrieved from [Link]

-

Association for Biology Laboratory Education. (n.d.). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. Retrieved from [Link]

-

Delloyd's Lab Tech Resources. (n.d.). Preparation of Titration Indicators. Retrieved from [Link]

-

Wikipedia. (n.d.). Table of standard reduction potentials for half-reactions important in biochemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Appendix: Standard Reduction Potentials by Value – Introductory Chemistry- 1st Canadian Edition. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 410.3: Chemical Oxygen Demand (Titrimetric, High Level for Saline Waters) by Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 20.4: Standard Reduction Potentials. Retrieved from [Link]

-

ResearchGate. (n.d.). What is maximum allowed tolerance of lambda max for UV-Vis spectrophotometry of a organic compound? Retrieved from [Link]

-

ResearchGate. (n.d.). Lambda max (λmax) of the UV-vis spectra as a function of particle size. Retrieved from [Link]

-

Wikipedia. (n.d.). Crystal violet. Retrieved from [Link]

-

ThoughtCo. (2018, December 3). How to Make Bromocresol Green Indicator. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectrum of malachite green (λ max 617 nm). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Malachite Green and Leucomalachite Green. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]

Sources

Bindschedler's Green (CAS 637-31-0): A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of Bindschedler's green, a versatile diarylmethane dye, with a particular focus on its leuco base form (CAS 637-31-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, offering a robust resource for leveraging this compound in various scientific endeavors.

Core Concepts: Understanding this compound and its Significance

This compound is a chemical compound widely recognized for its utility in dye chemistry and analytical processes.[1] Its significance stems from its unique redox-dependent colorimetric properties. The leuco base form, which is colorless, can be oxidized to the intensely colored green form. This reversible transformation makes it an excellent indicator in various chemical and biochemical reactions.[1] This guide will delve into the technical nuances of this compound, providing the foundational knowledge necessary for its effective application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful implementation in experimental design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 637-31-0 | [1][2][3] |

| Synonyms | Bis(4-dimethylaminophenyl)amine, Leuco this compound, N,N,N',N'-Tetramethyldiaminodiphenylamine | [1][2] |

| Molecular Formula | C16H21N3 | [1][2] |

| Molecular Weight | 255.37 g/mol | [1][2] |

| Appearance | White to gray to red powder/crystal | [1][2] |

| Melting Point | 119 - 123 °C | [1][2] |

| Purity | ≥98% (HPLC, Titration) | [1][2] |

| Storage Conditions | Room temperature, in a cool, dark place under inert gas | [2] |

| Sensitivity | Light and air sensitive | [2] |

The Underpinning Mechanism: Redox-Mediated Chromism

The utility of this compound as an indicator is rooted in its redox chemistry. The leuco form is a reduced species that, upon oxidation, undergoes a structural rearrangement to form a conjugated system responsible for the characteristic green color. This transformation involves the removal of electrons, leading to the formation of a quinoid-type structure.

The color of diarylmethane dyes like this compound is a result of electronic transitions within the molecule. Specifically, the color arises from a π to π* excitation, and in azomethine analogues like this compound, there is a significant contribution from an n to π* excitation from the azomethine lone pair.[4] This complex interplay of electronic states dictates the specific color and absorption properties of the dye.[4]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Bindschedler's Green

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bindschedler's green is a fascinating indamine dye that has garnered significant interest in various scientific domains, particularly in analytical chemistry and biochemistry. Its pronounced color change upon redox reactions makes it a valuable tool for a range of applications, from spectrophotometric assays to staining in biological research. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights into its synthesis, spectroscopic properties, redox behavior, and practical applications. As Senior Application Scientists, our goal is to present this information in a manner that is not only technically precise but also provides a practical understanding of the causality behind its properties and experimental utility.

Molecular Identity and Structural Elucidation

This compound is the common name for the oxidized form of N,N,N',N'-tetramethyl-p-phenylenediamine, also known as Wurster's blue. The unoxidized, colorless precursor is referred to as this compound leuco base.[1][2]

Key Identifiers for this compound Leuco Base:

| Property | Value |

| Chemical Name | N,N,N',N'-Tetramethyl-p-phenylenediamine |

| Synonyms | This compound leuco base, 1,4-Bis(dimethylamino)benzene, Wurster's reagent |

| CAS Number | 100-22-1[3] |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol [3] |

| Appearance | Colorless solid[3] |

| Melting Point | 51 °C[3] |

| Boiling Point | 260 °C[3] |

The transformation from the leuco form to the colored this compound involves a one-electron oxidation, resulting in a resonance-stabilized radical cation. This structural change is the fundamental basis for its intense color and its utility as a redox indicator.

Figure 1: Redox transformation of this compound.

Synthesis and Preparation

The generation of this compound is typically achieved through the oxidation of its leuco base. This process can be carried out using various oxidizing agents. While a plethora of oxidizing agents can effect this transformation, a common and reliable method involves the use of a mild oxidant in an appropriate solvent.

Experimental Protocol: Oxidation of this compound Leuco Base

This protocol describes a general method for the preparation of a this compound solution for analytical applications. The causality behind the choice of reagents lies in the need for a controlled and reproducible oxidation to generate the colored radical cation for spectrophotometric analysis.

Materials:

-

This compound leuco base (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

An oxidizing agent (e.g., dilute hydrogen peroxide, ferric chloride, or ammonium persulfate)

-

Buffer solution (e.g., phosphate or acetate buffer, pH adjusted to the desired range for the specific application)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the leuco base: Accurately weigh a known amount of this compound leuco base and dissolve it in the chosen buffer to a final concentration of, for example, 1 mM. The leuco base is more soluble in slightly acidic to neutral buffers.

-

Prepare a dilute solution of the oxidizing agent: Prepare a fresh, dilute solution of the chosen oxidizing agent in the same buffer. The concentration will depend on the specific agent and the desired stoichiometry of the reaction.

-

Initiate the oxidation: In a cuvette, mix a specific volume of the leuco base solution with a defined volume of the oxidizing agent solution. The reaction is often rapid, and the characteristic green color will develop almost instantaneously.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and measure the absorbance at the wavelength of maximum absorption (λmax) for this compound, which is approximately 725 nm in water.

Self-Validation: The success of the synthesis is immediately evident by the appearance of the deep green color. For quantitative applications, the stability of the absorbance reading over a short period should be confirmed, as the radical cation can be susceptible to further reactions or degradation.

Spectroscopic Properties

The intense color of this compound is a direct consequence of its electronic structure. As a radical cation with an extended π-system, it exhibits strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.

UV-Visible Absorption Spectrum

The most prominent feature of this compound is its strong absorption in the near-infrared region.

-

λmax: In aqueous solutions, this compound displays a maximum absorbance (λmax) at approximately 725 nm . This absorption is responsible for its characteristic deep green color.

Table of Spectroscopic Data:

| Parameter | Value | Reference |

| λmax (in water) | ~725 nm | |

| Molar Absorptivity (ε) | High (exact value not consistently reported) |

The position and intensity of the absorption maximum can be influenced by the solvent and the presence of substituents on the aromatic rings.

Figure 2: Conceptual representation of the UV-Vis absorption spectrum of this compound, highlighting its strong absorbance in the near-infrared region.

Redox Characteristics

The reversible one-electron oxidation of the leuco base to the colored radical cation is the cornerstone of this compound's utility as a redox indicator. The ease with which this transition occurs is quantified by its redox potential.

The midpoint potential for the first electron oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (the leuco base) is reported to be +0.276 V versus the Standard Hydrogen Electrode (SHE) .[3] This value indicates that the leuco base is a relatively easily oxidizable compound, making it a sensitive indicator for the presence of oxidizing agents.

Table of Redox Properties:

| Property | Value | Reference |

| Redox Transition | Leuco form ⇌ Radical Cation + e⁻ | |

| Midpoint Potential (vs. SHE) | +0.276 V | [3] |

This redox potential places this compound in a suitable range to be used as an indicator in various biochemical and chemical systems.

Stability and Solubility

A critical consideration for the practical application of this compound is its stability. The colored radical cation is known to be susceptible to hydrolytic degradation.

-

pH Stability: The stability of this compound is significantly influenced by pH. It is known to be unstable in both acidic and alkaline solutions, where it can undergo hydrolysis.[5] This instability is a crucial factor to consider when designing assays, as the pH of the reaction medium must be controlled to ensure the integrity of the chromophore during the measurement period.

-

Solubility: The leuco base of this compound is slightly soluble in cold water and more so in hot water. It is also soluble in organic solvents like alcohol and chloroform.[3] The oxidized, cationic form generally exhibits good solubility in aqueous solutions.

Applications in Research and Development

The distinct physicochemical properties of this compound make it a valuable tool in various scientific applications, particularly in the development of analytical assays.

Peroxidase and Oxidase Assays

Peroxidases and other oxidases are enzymes that catalyze oxidation-reduction reactions. The activity of these enzymes can be monitored by using a chromogenic substrate that changes color upon oxidation. This compound leuco base is an excellent substrate for such assays. In the presence of the enzyme and its co-substrate (e.g., hydrogen peroxide for peroxidases), the leuco base is oxidized to the intensely colored this compound, and the rate of color formation is directly proportional to the enzyme activity.

Experimental Protocol: General Peroxidase Assay using this compound

This protocol provides a framework for measuring peroxidase activity. The principle lies in the peroxidase-catalyzed oxidation of the leuco base by hydrogen peroxide, leading to the formation of the colored product, which is quantified spectrophotometrically.

Materials:

-

Peroxidase-containing sample (e.g., cell lysate, purified enzyme)

-

This compound leuco base solution (prepared as described in Section 2)

-

Hydrogen peroxide (H₂O₂) solution (diluted to a suitable concentration, e.g., 1 mM)

-

Phosphate buffer (pH 6.0-7.0)

-

Spectrophotometer capable of reading at ~725 nm

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine the phosphate buffer, the this compound leuco base solution, and the peroxidase-containing sample.

-

Initiate the reaction: Add the hydrogen peroxide solution to the cuvette to start the enzymatic reaction.

-

Monitor the absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at ~725 nm over time.

-

Calculate the initial rate: Determine the initial linear rate of the reaction (ΔAbs/min) from the absorbance versus time plot. This rate is proportional to the peroxidase activity in the sample.

Self-Validation: A control reaction lacking the enzyme should show no significant color development. The reaction rate should be dependent on the concentration of both the enzyme and the substrates.

Figure 3: Workflow of a peroxidase assay using this compound leuco base as the chromogenic substrate.

Determination of Hydrogen Peroxide

The same reaction principle can be adapted to quantify the concentration of hydrogen peroxide. In this case, peroxidase and the leuco base are provided in excess, and the amount of this compound formed is proportional to the initial concentration of hydrogen peroxide in the sample. This is particularly relevant in drug development and cellular biology, where the measurement of reactive oxygen species is crucial.

Conclusion

This compound stands as a versatile and powerful tool for researchers and scientists. Its well-defined redox chemistry, coupled with its strong and distinct color change, provides a robust basis for a variety of analytical methods. A thorough understanding of its physicochemical properties, including its synthesis, spectroscopic characteristics, redox potential, and stability, is paramount for its effective and reliable application in the laboratory. This guide has aimed to provide a comprehensive and practical overview of these core characteristics, empowering professionals in research and drug development to harness the full potential of this remarkable indamine dye.

References

-

Wikipedia. Crystal violet. [Link]

-

MDPI. Redox Potential and Crystal Chemistry of Hexanuclear Cluster Compounds. [Link]

-

ElectronicsAndBooks. Light absorption and stability properties of some near-IR indamine dyes related to this compound. [Link]

-

National Center for Biotechnology Information. Malachite Green and Leucomalachite Green. [Link]

-

SciSpace. Colorimetric Determination of Hydrogen Peroxide. [Link]

-

RSC Publishing. A green and sustainable UV spectrophotometric approach for simultaneous determination of rosuvastatin, pravastatin, and atorvastatin in pharmaceuticals leveraging firefly algorithm-enhanced partial least squares regression. [Link]

-

ResearchGate. Reduction of malachite green to leucomalachite green by intestinal bacteria. [Link]

-

National Center for Biotechnology Information. A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. [Link]

-

PubMed. Why this compound Is Redder Than Michler's Hydrol Blue. [Link]

-

YouTube. How to assay the Peroxidase activity?. [Link]

-

PubMed. Spectrophotometric Determination of Pharmaceutical Dosages by Partial Least-Squares Calibration. [Link]

-

Acta Chemica Scandinavica. The Reaction between Peroxides and Leucomalachite Green - Catalyzed by Heme in the Presence of Organic Solvents. [Link]

-

MOLAR ABSORPTIVITY. [Link]

-

RSC Publishing. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. [Link]

-

MDPI. Peroxidase-Mimicking Activity of Nanoceria for Label-Free Colorimetric Assay for Exonuclease III Activity. [Link]

-

ResearchGate. Novel Green Method for the Spectrophotometric Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations. [Link]

-

ResearchGate. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. [Link]

-

ResearchGate. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. [Link]

-

wikiHow. How to Calculate Molar Absorptivity. [Link]

-

Ejournal. Green Analytical Chemistry Compliant UV-Visible Spectrophotometry Estimations for Sunitinib Malate | Patil | Zhurnal Prikladnoii Spektroskopii. [Link]

-

MDPI. Detection of Hydrogen Peroxide in Liquid and Vapors Using Titanium(IV)-Based Test Strips and Low-Cost Hardware. [Link]

-

Association for Biology Laboratory Education. A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. [Link]

-

Mettler Toledo. Determination of Hydrogen Peroxide Concentration. [Link]

-

Wikipedia. Tetramethylphenylenediamine. [Link]

Sources

- 1. A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 4. omlc.org [omlc.org]

- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chromophore: A Technical Guide to Bindschedler's Green, its Discovery, and Historical Context

Foreword: A World Awash in Color

To comprehend the significance of Bindschedler's Green, one must first step back into the mid-19th century, a period of profound transformation in the world of color. For millennia, humanity's palette was dictated by nature; vibrant hues were painstakingly extracted from plants, insects, and minerals.[1][2] These natural dyes, often fugitive and expensive, were markers of wealth and status. The Industrial Revolution, however, brought with it an insatiable demand for textiles and, consequently, for colorants that were consistent, vibrant, and affordable. The serendipitous discovery of mauveine in 1856 by a young William Henry Perkin, during a failed attempt to synthesize quinine from coal tar derivatives, ignited a chemical revolution.[1][2][3] This discovery unlocked the immense potential of aniline, a coal tar derivative, as a versatile precursor to a dazzling array of synthetic dyes.[1] It was within this exhilarating and competitive landscape of the nascent synthetic dye industry that Swiss chemist Robert Bindschedler made his lasting contribution.

The Architect of Green: Robert Bindschedler and the Rise of the Swiss Dye Industry

Johann Robert Bindschedler (1844-1901) was a product of his time, a chemist deeply embedded in the burgeoning industrial chemistry scene of the late 19th century. Educated at the prestigious Polytechnikum in Zurich, Bindschedler rapidly ascended in the chemical industry. He was a key figure at the chemical company Bindschedler & Busch in Basel, a firm that would later evolve into a cornerstone of the Swiss chemical giant, Ciba. In 1883, a chemist named Alfred Kern, working at Bindschedler & Busch, first synthesized Crystal Violet, another significant triarylmethane dye.[4] This environment of intense innovation and commercial drive set the stage for the discovery of new and valuable dyestuffs.

While the exact "eureka" moment of this compound's discovery is not as famously documented as that of mauveine, its creation was a logical progression in the exploration of aniline derivatives. The synthesis, which involves the oxidative coupling of N,N-dimethylaniline and its derivatives, was a testament to the systematic investigation of the chromophoric potential of these readily available chemical building blocks.

The Chemistry of this compound: From Precursors to a Stable Chromophore

This compound is an indamine dye, chemically known as [4-(4-Dimethylamino-phenylimino)-cyclohexa-2,5-dienyliden]-dimethyl-ammoniumchlorid. Its vibrant green color arises from a conjugated system that absorbs light in the red region of the visible spectrum, with a maximum absorbance around 727 nm. The synthesis of this dye is a fascinating journey through reactive intermediates and the principles of oxidative coupling.

Core Reactants and Their Transformation

The synthesis of this compound can be achieved through two primary routes:

-

Condensation of N,N-Dimethylaniline with 4-Nitroso-N,N-dimethylaniline.

-

Oxidative coupling of N,N-Dimethylaniline with 4-Amino-N,N-dimethylaniline (p-aminodimethylaniline).

The second route, involving oxidative coupling, provides a clearer illustration of the underlying chemical principles and is the focus of this guide. The key players in this synthesis are:

-

N,N-Dimethylaniline: An aniline derivative that acts as a nucleophile.

-

4-Amino-N,N-dimethylaniline: The other aromatic amine that undergoes oxidation.

-

An Oxidizing Agent: Historically, agents like sodium dichromate in an acidic medium were used.

The overall transformation can be visualized as the formation of a nitrogen-carbon bond between the two aniline derivatives, leading to the extended conjugated system of the indamine dye.

A Mechanistic Deep Dive: The Role of Radical Cations

The formation of this compound is not a simple one-step reaction. It proceeds through a complex mechanism involving radical cations, which are highly reactive species with an unpaired electron. A critical intermediate in this process is a Wurster's Red-type radical cation, formed by the one-electron oxidation of 4-Amino-N,N-dimethylaniline.

The proposed mechanistic pathway can be outlined as follows:

-

Oxidation of 4-Amino-N,N-dimethylaniline: The oxidizing agent removes one electron from the more electron-rich 4-Amino-N,N-dimethylaniline, forming a resonance-stabilized radical cation (Wurster's Red). This intermediate possesses a characteristic deep red or violet color.

-

Electrophilic Attack: The Wurster's Red radical cation is a potent electrophile. It readily attacks the electron-rich para-position of a molecule of N,N-dimethylaniline.

-

Formation of the Leuco Base: This coupling reaction forms the colorless "leuco" base of this compound, which is Bis(4-dimethylaminophenyl)amine. The term "leuco" is derived from the Greek word "leukos," meaning white, and refers to the colorless, reduced form of a dye.

-

Oxidation to this compound: The leuco base is then oxidized, losing two electrons and a proton, to form the final, intensely colored this compound cation.

The pH of the reaction medium is a critical parameter, influencing the stability of the intermediates and the overall reaction rate.

Diagram of the Proposed Mechanistic Pathway for this compound Synthesis

Caption: Proposed reaction mechanism for the formation of this compound.

A Glimpse into the 19th-Century Laboratory: A Reconstructed Historical Synthesis Protocol

While the original publication by Robert Bindschedler detailing the precise synthesis of his eponymous green dye could not be located in the searched archives, we can reconstruct a plausible 19th-century protocol based on the common practices of the era for indamine dye synthesis. This protocol is designed to be self-validating, where observable changes guide the chemist.

Experimental Protocol: Oxidative Coupling Synthesis of this compound

Materials:

-

4-Amino-N,N-dimethylaniline

-

N,N-Dimethylaniline

-

Sodium Dichromate (K₂Cr₂O₇)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Chloride (NaCl)

-

Water

-

Ethanol

Procedure:

-

Preparation of the Amine Solution: In a flask, dissolve a measured quantity of 4-Amino-N,N-dimethylaniline in dilute hydrochloric acid. The acidic medium is crucial for the stability of the resulting radical cation. A successful dissolution will result in a clear, colorless to pale yellow solution.

-

Addition of the Coupling Agent: To the acidic amine solution, add an equimolar amount of N,N-dimethylaniline. Thorough mixing is essential to ensure a homogeneous reaction mixture.

-

Preparation of the Oxidant Solution: In a separate beaker, dissolve a stoichiometric amount of sodium dichromate in water. The resulting solution will be a bright orange, characteristic of the dichromate ion.

-

The Oxidative Coupling Reaction: Slowly, and with constant stirring, add the sodium dichromate solution to the amine mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature. The progress of the reaction is visually striking:

-

Self-Validation Point 1: Upon addition of the oxidant, the solution will rapidly develop a deep reddish-violet color. This is a key indicator of the formation of the Wurster's Red radical cation intermediate, confirming that the initial oxidation is proceeding correctly.

-

Self-Validation Point 2: As the reaction progresses and the coupling with N,N-dimethylaniline occurs, the color will transition to a deep green. The full development of the green hue signifies the formation of this compound.

-

-

Isolation of the Dye ("Salting Out"): Once the reaction is complete (indicated by the stable green color), add a saturated solution of sodium chloride to the reaction mixture. This process, known as "salting out," decreases the solubility of the organic dye salt in the aqueous solution.

-

Self-Validation Point 3: A green precipitate of this compound will form. The formation of a solid is a clear indication of successful product formation and readiness for isolation.

-

-

Purification: Collect the crude dye by filtration and wash it with a cold, dilute sodium chloride solution to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a mixture of ethanol and water. The purity of the final product would have been assessed in the 19th century primarily by its dyeing properties and visual intensity.

Diagram of the Historical Synthesis Workflow

Sources

Theoretical Investigations into the Electronic Transitions of Bindschedler's Green: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic transitions of Bindschedler's green. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the photophysical properties of this important indoaniline dye.

Introduction: The Significance of this compound and Its Electronic Structure

This compound is a cationic indoaniline dye characterized by a vibrant green color, arising from its strong absorption in the visible region of the electromagnetic spectrum. As a member of the broader class of donor-acceptor chromogens, its electronic structure is dominated by a quinonimine moiety (the acceptor) and an aniline-derived moiety (the donor). The electronic transitions responsible for its color are of significant interest in various applications, including color photography and as intermediates for other dyes.

Understanding the nature of these electronic transitions at a quantum mechanical level is crucial for the rational design of novel functional dyes with tailored spectroscopic properties. Theoretical and computational chemistry provide an indispensable toolkit for this purpose, offering insights that are often difficult to obtain through experimental means alone.[1][2] This guide will delve into the theoretical underpinnings and practical computational workflows for studying the electronic spectra of this compound.

Theoretical Framework: Unraveling the Origins of Color

The color of this compound is a direct consequence of the absorption of light, which promotes the molecule from its electronic ground state to an excited state. The energy difference between these states dictates the wavelength of light absorbed. The primary electronic transition of interest is the one with the lowest energy, as it corresponds to the longest wavelength absorption band in the visible spectrum.

The Role of Molecular Orbitals: HOMO-LUMO Transitions

A fundamental concept in understanding electronic transitions is the molecular orbital (MO) theory.[3][4] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a central role in the lowest-energy electronic excitation.[5][6] For this compound, the HOMO is typically localized on the electron-donating aniline portion of the molecule, while the LUMO is concentrated on the electron-accepting quinonimine part.

The absorption of a photon with the appropriate energy excites an electron from the HOMO to the LUMO. This HOMO-LUMO transition is the primary contributor to the intense, long-wavelength absorption band that gives this compound its characteristic color. The energy gap between the HOMO and LUMO is a key determinant of the absorption wavelength. A smaller HOMO-LUMO gap generally leads to a red shift (absorption at longer wavelengths).

Charge-Transfer Character

The electronic transitions in this compound and related indoaniline dyes are often characterized by a significant degree of intramolecular charge transfer (ICT).[7] This means that upon excitation, there is a net movement of electron density from the donor part of the molecule to the acceptor part. This ICT nature has profound implications for the dye's photophysical properties, including its sensitivity to the solvent environment (solvatochromism).[8][9][10][11]

The Influence of Molecular Geometry

A crucial aspect influencing the electronic spectra of indoaniline dyes is the dihedral angle between the quinone and aniline rings.[12][13] Contrary to the conventional wisdom that increased planarity leads to a red shift due to enhanced π-conjugation, studies on indoaniline dyes have revealed a more complex relationship.[12][13] Increasing the dihedral angle can, in some cases, lead to a bathochromic (red) shift in the absorption spectrum.[12] This phenomenon is attributed to the critical role of configuration interaction, where the mixing of different electronic configurations is modulated by the molecular geometry.[12] Specifically, the transition involving the lone pair of the imino nitrogen atom to the LUMO becomes more significant with increased twisting.[12]

Computational Methodology: A Practical Guide

Modern computational chemistry offers a suite of powerful tools to model the electronic transitions of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for calculating excited-state properties.[14][15][16][17]

Computational Workflow

A typical computational workflow for studying the electronic spectra of this compound is as follows:

Caption: Schematic of the HOMO-LUMO electronic transition in this compound.

Conclusion and Implications

The theoretical study of this compound's electronic transitions provides invaluable insights into the fundamental origins of its color and photophysical properties. By employing computational techniques like TD-DFT, researchers can dissect the contributions of molecular orbitals, charge transfer, and molecular geometry to the observed absorption spectrum. This detailed understanding is not merely of academic interest; it forms the bedrock for the rational design of new functional dyes with tailored properties for applications in materials science, and as molecular probes in biological systems. The methodologies outlined in this guide provide a robust framework for conducting such theoretical investigations, empowering researchers to explore the rich and complex world of molecular electronic transitions.

References

-

Adachi, M., Murata, Y., & Nakamura, S. (1993). Theoretical and experimental studies of indoaniline dyes. A novel relationship between absorption spectra and molecular structure. Journal of the American Chemical Society, 115(10), 4331–4338. [Link]

-

Adachi, M., Murata, Y., & Nakamura, S. (1993). Theoretical and experimental studies of indoaniline dyes. A novel relationship between absorption spectra and molecular structure. Journal of the American Chemical Society, 115(10), 4331–4338. [Link]

-

Godfrey, M., & Murrell, J. N. (1964). Electronic spectra and structure of nitroanilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-80. [Link]

-

Reichardt, C. (2007). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Zeitschrift für Naturforschung B, 62(7), 947-954. [Link]

-

Dong, Z., Yi, B., Chen, X., & Ren, Y. (2024). Solvatochromism and Barochromism Revisited and Revealed. Journal of Chemical Education, 101(4), 1435-1441. [Link]

-

Al-Hamdani, A. A. H., & Al-Shemary, R. K. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 12(1), 19808. [Link]

-

Cabral, A. M., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 1-10. [Link]

-

Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128-17135. [Link]

-

Kubo, Y., et al. (2000). Synthesis and X-ray structural characterization of indoaniline dye carrying a monoazacrown moiety. Dyes and Pigments, 47(3), 215-221. [Link]

-

Steinhauser, O. (n.d.). Computational Spectroscopy. Department of - Computational Biological Chemistry. Retrieved from [Link]

-

da Silva, G. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(23), 8206. [Link]

-

Naik, R. R., & Kumar, C. S. A. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 14(1), 461-467. [Link]

-

Esselman, B. J. (n.d.). CHEM 344 – Molecular Modeling. University of Wisconsin-Madison. Retrieved from [Link]

-

Smith, J. et al. (2023). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Physical Chemistry Chemical Physics, 25(1), 123-134. [Link]

-

Rowan Scientific. (n.d.). Molecular Orbitals. Retrieved from [Link]

-

Oshio, H., et al. (2015). DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers, 2(11), 983-989. [Link]

-

Wikibooks. (n.d.). Structural Biochemistry/Molecular Orbitals. Retrieved from [Link]

-

Blase, X., et al. (2018). Excited state potential energy surfaces of N-phenylpyrrole upon twisting: reference values and comparison between BSE/GW and TD-DFT. Physical Chemistry Chemical Physics, 20(39), 25344-25353. [Link]

-

WebMO. (n.d.). WebMO Help - Molecular Orbitals (Pro). Retrieved from [Link]

-

Gawinkowski, S., et al. (2021). TD-DFT analysis of photoinduced distortions and vibronic absorption of the malachite green dye in aqueous solution. The Journal of Chemical Physics, 155(24), 244302. [Link]

-

University of California, Berkeley. (n.d.). Molecular Orbital. Retrieved from [Link]

-

Barone, V., et al. (2014). Computational Molecular Spectroscopy. Annual Review of Physical Chemistry, 65, 337-362. [Link]

-

Kityk, A. V., et al. (2022). Insights from Experiment and Theory on Peculiarities of the Electronic Structure and Optical Properties of the Tl2HgGeSe4 Crystal. Materials, 15(15), 5413. [Link]

-

Zelinskyy, Y., & Nitzan, A. (2022). Molecular electronic junctions with stochastic structural transitions. The Journal of Chemical Physics, 157(15), 154106. [Link]

-

Barone, V. (2014). Computational Spectroscopy Tools for Molecular Structure Analysis. In Computational Spectroscopy (pp. 27-64). Wiley. [Link]

Sources

- 1. Department of Computational Biological Chemistry [mdy.univie.ac.at]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Structural Biochemistry/Molecular Orbitals - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Molecular Orbitals | Rowan [rowansci.com]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Excited state potential energy surfaces of N-phenylpyrrole upon twisting: reference values and comparison between BSE/GW and TD-DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Bindschedler's Green Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bindschedler's Green (BG) and its analogues and derivatives. Moving beyond a simple recitation of facts, this document delves into the synthesis, mechanistic underpinnings, and practical applications of this versatile class of compounds, with a particular focus on their relevance in analytical chemistry and the pharmaceutical sciences. The content is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to not only replicate but also innovate upon these methods.

The Core Moiety: Understanding this compound and its Leuco Form

This compound is the common name for the cation of N,N,N',N'-tetramethyldiaminodiphenylamine. In its reduced, colorless form, it is known as this compound leuco base, or more systematically, bis(4-dimethylaminophenyl)amine[1][2]. The significance of this compound lies in its reversible one-electron oxidation to a stable, intensely colored radical cation[3][4]. This dramatic color change forms the basis of its widespread use as a redox indicator and chromogenic reagent[1].

Table 1: Physicochemical Properties of this compound Leuco Base

| Property | Value | Reference(s) |

| CAS Number | 637-31-0 | [1][5][6][7] |

| Molecular Formula | C₁₆H₂₁N₃ | [1][5][6] |

| Molecular Weight | 255.37 g/mol | [1][5][6] |

| Appearance | White to gray to red powder/crystal | [1][6] |

| Melting Point | 119 - 123 °C | [1][6] |

| Purity | ≥ 98% (by Titration, HPLC) | [1][6] |

The core structure of this compound is closely related to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which also forms a stable, colored radical cation known as Wurster's Blue upon one-electron oxidation[3]. The additional phenylamine bridge in this compound extends the conjugation, leading to a bathochromic shift and the characteristic green color of its oxidized form.

Synthesis of this compound and its Analogues: A Practical Approach

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Synthesis of the Core Precursor: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

A robust and well-documented method for the synthesis of the key precursor, TMPD, involves the methylation of p-phenylenediamine.

Protocol 1: Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) [8]

Materials:

-

p-Phenylenediamine

-

Dimethyl sulfate

-

Sodium bicarbonate

-

Ethanolamine

-

Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine powdered p-phenylenediamine, sodium bicarbonate, and water.

-

Cool the mixture in an ice bath to maintain a temperature of 18–22°C.

-

Slowly add dimethyl sulfate with vigorous stirring over 30-50 minutes, ensuring the temperature does not exceed 22°C.

-

After the addition is complete, remove the ice bath and heat the mixture to 70–80°C for one hour to destroy excess dimethyl sulfate.

-

Increase the temperature to 160°C and add ethanolamine. Maintain the temperature at 160–170°C for 20 minutes.

-

Initiate steam distillation by adding water through the dropping funnel. Continue steam distillation until no more oily product is observed in the distillate.

-

The oily product in the distillate will solidify upon cooling. Collect the solid by suction filtration, crush any lumps, and wash thoroughly with ice water.

-

Dry the product over silica gel under vacuum to yield white, glistening scales of N,N,N',N'-tetramethyl-p-phenylenediamine.

Causality Behind Experimental Choices:

-

The use of sodium bicarbonate is to neutralize the sulfuric acid formed during the methylation reaction.

-

Maintaining a low temperature during the addition of dimethyl sulfate is crucial to control the exothermic reaction and prevent side reactions.

-

Heating after the initial reaction ensures the complete consumption of the toxic dimethyl sulfate.

-

Ethanolamine is used for the dealkylation of any quaternary ammonium salts that may have formed as byproducts.

-

Steam distillation is an effective method for purifying the volatile TMPD from the reaction mixture.

Synthesis of this compound Leuco Base: Oxidative Coupling

The synthesis of this compound leuco base can be achieved through the oxidative coupling of N,N-dimethylaniline with N,N-dimethyl-p-phenylenediamine[9].

Protocol 2: Synthesis of Bis(4-dimethylaminophenyl)amine (this compound Leuco Base) via Oxidative Coupling

Materials:

-

N,N-Dimethyl-p-phenylenediamine (DMPD)

-

N,N-Dimethylaniline

-

An oxidizing agent (e.g., iron(III) chloride, ammonium persulfate)

-

Appropriate solvent (e.g., acidic aqueous solution)

Procedure:

-

Dissolve N,N-dimethyl-p-phenylenediamine and a molar excess of N,N-dimethylaniline in an acidic aqueous solution.

-

Slowly add a solution of the oxidizing agent with stirring. The reaction progress can often be monitored by the formation of a colored intermediate.

-

After the reaction is complete, neutralize the solution to precipitate the leuco base.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure bis(4-dimethylaminophenyl)amine.

Causality Behind Experimental Choices:

-

The acidic medium facilitates the oxidation of DMPD to a reactive intermediate.

-

The molar excess of N,N-dimethylaniline drives the coupling reaction towards the desired product.

-

Neutralization is necessary to deprotonate the amine groups and precipitate the less soluble leuco base.

Caption: Oxidative coupling pathway for the synthesis of this compound leuco base.

Synthesis of this compound Analogues

The synthesis of analogues can be achieved by modifying the starting materials in the oxidative coupling reaction or by employing alternative synthetic routes. For instance, using substituted N,N-dialkylanilines or substituted N,N-dialkyl-p-phenylenediamines will result in analogues with modified electronic and steric properties.

An alternative route involves the reaction of a 4-nitroso-N,N-dialkylaniline with a suitable aromatic amine.

Spectroscopic and Electrochemical Properties

A thorough understanding of the spectroscopic and electrochemical properties of this compound and its derivatives is essential for their effective application.

UV-Vis Spectroscopy

The most prominent feature of this compound is the dramatic change in its UV-Vis absorption spectrum upon oxidation. The leuco base is colorless, exhibiting absorption only in the UV region. Upon one-electron oxidation, the intensely colored green radical cation is formed, with a strong absorption maximum in the near-infrared region.

Table 2: Typical UV-Vis Absorption Data

| Compound | Form | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Appearance |